molecular formula C18H16N2O4 B6495706 methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate CAS No. 1351595-19-1

methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate

Cat. No.: B6495706
CAS No.: 1351595-19-1
M. Wt: 324.3 g/mol
InChI Key: XWTDPNMJVKBFON-UHFFFAOYSA-N
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Description

Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate: is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, and this particular derivative has shown potential in various scientific research applications, including medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,2,3,4-tetrahydroisoquinoline as the core structure.

  • Oxidation: The tetrahydroisoquinoline undergoes oxidation to form the 1-oxo-1,2,3,4-tetrahydroisoquinoline.

  • Carbamoylation: The resulting compound is then reacted with 4-carbomethoxybenzoic acid to introduce the carbamoyl group.

  • Purification: The final product is purified through recrystallization or chromatography.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts: Various catalysts may be used to enhance the reaction rates and yields.

  • Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially on the carbamoyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the isoquinoline ring.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of amines.

  • Substitution Products: Substituted derivatives where the carbamoyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: It has been studied for its biological activity, including potential antimicrobial and antiviral properties. Medicine: Research has explored its use in drug development, particularly in the treatment of neurological disorders. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline: A closely related compound without the carbamoyl group.

  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a phenyl group attached to the isoquinoline ring.

  • 6-Methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol: A methoxy-substituted derivative.

Uniqueness: Methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate is unique due to its specific carbamoyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-18(23)13-4-2-12(3-5-13)16(21)20-14-7-6-11-8-9-19-17(22)15(11)10-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTDPNMJVKBFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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